molecular formula C19H42NO4P B1204420 Tetradecylphosphocholine CAS No. 77733-28-9

Tetradecylphosphocholine

Cat. No.: B1204420
CAS No.: 77733-28-9
M. Wt: 379.5 g/mol
InChI Key: BETUMLXGYDBOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecylphosphocholine is a zwitterionic surfactant commonly used in the solubilization, stabilization, and purification of membrane proteins. It belongs to the class of phosphocholines, which are known for their ability to mimic the properties of lipid bilayers, making them valuable in various biochemical and biophysical studies .

Safety and Hazards

Tetradecylphosphocholine is not for human or veterinary use . It should be stored at -20°C and shipped at room temperature . The safety data sheet indicates that it does not pose significant hazards .

Mechanism of Action

Tetradecylphosphocholine exerts its effects by interacting with the lipid bilayers of cell membranes. It integrates into the membrane, disrupting the lipid structure and increasing membrane fluidity. This action facilitates the solubilization of membrane proteins, making them accessible for further study. The compound targets membrane proteins and pathways involved in cellular signaling and transport .

Similar Compounds:

Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between solubilization efficiency and membrane stability. This makes it particularly effective for the solubilization and stabilization of a wide range of membrane proteins .

Biochemical Analysis

Biochemical Properties

Tetradecylphosphocholine plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the purification of G protein-coupled receptors (GPCRs) and other membrane proteins . The nature of these interactions is primarily based on its ability to form micelles, which encapsulate hydrophobic regions of proteins, thereby maintaining their solubility and functionality in aqueous solutions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the fluidity of cell membranes, which in turn can modulate the activity of membrane-bound receptors and enzymes . Additionally, this compound can impact gene expression by altering the microenvironment of the cell membrane, thereby influencing the localization and function of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with membrane lipids and proteins. It binds to the hydrophobic regions of membrane proteins, facilitating their solubilization and stabilization . This interaction can lead to the inhibition or activation of specific enzymes, depending on the context. For example, this compound has been shown to inhibit the activity of certain phospholipases by preventing their access to substrate lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy can decrease due to degradation or changes in its micelle-forming properties . Long-term studies have shown that this compound can maintain the solubility and functionality of membrane proteins for extended periods, although some loss of activity may occur over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively solubilize membrane proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular membranes and induction of apoptosis . Threshold effects have been observed, where a specific concentration is required to achieve the desired solubilization without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases and acyltransferases, influencing the breakdown and synthesis of phospholipids . These interactions can affect metabolic flux and the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its effects on membrane protein solubilization and stabilization .

Subcellular Localization

This compound is primarily localized in the cell membrane and associated organelles. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . For example, the presence of specific lipid-binding domains can direct this compound to particular membrane regions, enhancing its solubilizing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecylphosphocholine can be synthesized through a series of chemical reactions involving the alkylation of phosphocholine with tetradecyl halides. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process involves heating the reactants under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve high purity levels suitable for scientific research .

Chemical Reactions Analysis

Types of Reactions: Tetradecylphosphocholine primarily undergoes substitution reactions due to the presence of the phosphocholine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated phosphocholine derivatives, while oxidation reactions can produce phosphocholine oxides .

Properties

IUPAC Name

tetradecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUMLXGYDBOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228358
Record name N-Tetradecylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77733-28-9
Record name N-Tetradecylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tetradecylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetradecylphosphocholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetradecylphosphocholine
Reactant of Route 3
Tetradecylphosphocholine
Reactant of Route 4
Reactant of Route 4
Tetradecylphosphocholine
Reactant of Route 5
Reactant of Route 5
Tetradecylphosphocholine
Reactant of Route 6
Reactant of Route 6
Tetradecylphosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.